Karrikinolide

Beschreibung

Isolation from Pyrolyzed Plant Biomass and Smoke Extracts

Scientific investigations have successfully isolated 3-Methyl-2H-furo[2,3-c]pyran-2-one from the smoke of various pyrolyzed plant materials. This process typically involves capturing the smoke in a solvent, such as water, to create a "smoke-water" solution, followed by sophisticated analytical techniques to separate and identify the individual chemical constituents.

Researchers have identified this compound in the smoke generated from the combustion of a variety of plant species, including the grasses Themeda triandra and the shrub Passerina vulgaris. The identification and quantification of 3-Methyl-2H-furo[2,3-c]pyran-2-one and its derivatives in these smoke extracts are commonly achieved through methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov These analytical methods allow for the precise measurement of the compound's concentration in smoke-water solutions.

A study analyzing a typical smoke-water solution revealed the presence of 3-Methyl-2H-furo[2,3-c]pyran-2-one alongside several of its alkyl-substituted variants. The concentrations of these compounds underscore their significance as components of plant-derived smoke.

Table 1: Concentration of 3-Methyl-2H-furo[2,3-c]pyran-2-one and its Analogs in a Typical Smoke-Water Solution

| Compound Name | Concentration (μg/L) |

|---|---|

| 3-Methyl-2H-furo[2,3-c]pyran-2-one | Data Not Available |

| 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one | Data Not Available |

| Other Alkyl Substituted Variants | Data Not Available |

Proposed Biosynthetic Precursors and Formation Mechanisms (e.g., from Pyranose Sugars like Xylose, Glucose, Cellulose)

The formation of 3-Methyl-2H-furo[2,3-c]pyran-2-one is believed to originate from the thermal degradation of common plant polysaccharides, particularly cellulose (B213188) and hemicellulose. These complex carbohydrates are polymers of simple sugar units, such as glucose and xylose, which serve as the fundamental precursors for the synthesis of this compound during pyrolysis.

The proposed mechanism involves a series of intricate chemical reactions that unfold at elevated temperatures. acs.org The intense heat cleaves the glycosidic bonds that link the sugar units in the polysaccharide chains, releasing individual pyranose sugar molecules. These sugars then undergo a cascade of transformations, including dehydration (the removal of water molecules), fragmentation into smaller chemical units, and cyclization (the formation of ring structures).

These reactive intermediates subsequently rearrange to construct the distinctive fused bicyclic ring system of 3-Methyl-2H-furo[2,3-c]pyran-2-one. The methyl group at the C-3 position is thought to be derived from the inherent chemical structure of the precursor sugars themselves. acs.org While the precise, step-by-step pathway is a subject of ongoing research, the pyrolysis of cellulose, glucose, and xylose is consistently implicated as the primary route to the formation of this intriguing molecule. The initial depolymerization of cellulose yields glucose units, which, along with other simple sugars like xylose from hemicellulose, enter a complex network of reactions leading to the formation of furan (B31954) and pyran derivatives, ultimately culminating in the stable structure of 3-Methyl-2H-furo[2,3-c]pyran-2-one. nih.govnih.gov

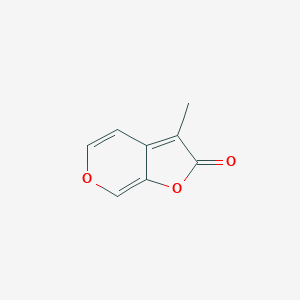

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylfuro[2,3-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTMAMXOAOYKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466795 | |

| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857054-02-5 | |

| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 2h Furo 2,3 C Pyran 2 One and Its Derivatives

Total Synthesis Approaches for 3-Methyl-2H-Furo[2,3-C]pyran-2-One

Several distinct approaches have been established for the total synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one, starting from simple, readily available precursors.

One of the earliest and most notable total syntheses of 3-methyl-2H-furo[2,3-c]pyran-2-one begins with pyromeconic acid. researchgate.net This approach involves a concise three-step sequence. researchgate.net The synthesis proceeds via an α-chloro-ester tethered pyran-thione, which is prepared from the starting pyromeconic acid. researchgate.net The key cyclization step involves reacting this intermediate with triphenylphosphine (PPh₃) and sodium acetate (NaOAc) in acetic anhydride at elevated temperatures (140°C). researchgate.net This reaction furnishes the target molecule in a moderate yield of 22%. researchgate.net A significant acetyl derivative is also formed as a byproduct in this process. researchgate.net This synthetic route has also been adapted for preparing a variety of analogs for biological evaluation. researchgate.net

The Wittig reaction, a cornerstone of alkene synthesis, has been applied in an intramolecular fashion to construct the furo[2,3-c]pyran core. wikipedia.org The Wittig reaction typically involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and a phosphine oxide. organic-chemistry.orgmasterorganicchemistry.com In the intramolecular variant, these two reactive functional groups are contained within the same molecule, leading to a cyclization event. clockss.org

Methodologies for synthesizing 3-methyl-2H-furo[2,3-c]pyran-2-one include an intramolecular Wittig reaction involving a thioketone, although this specific route is noted for its low yield. wikipedia.org More advanced strategies have been developed, such as a copper(II)-catalyzed Wittig-lactonization, to improve the efficiency of the cyclization. wikipedia.org

Carbohydrates serve as versatile chiral pool starting materials for the synthesis of complex molecules. While the direct, controlled total synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-one from a carbohydrate precursor is not as prominently documented as other methods, the synthesis of the closely related, non-methylated analog, KAR₂ (2H-furo[2,3-c]pyran-2-one), has been achieved starting from D-xylose. researchgate.net It is important to note that 3-methyl-2H-furo[2,3-c]pyran-2-one is known to be formed during the pyrolysis or burning of carbohydrates such as cellulose (B213188). wikipedia.org In this thermal degradation pathway, complex sugar molecules undergo dehydration, fragmentation, and cyclization to form the fused bicyclic ring structure.

Table 1: Summary of Selected Total Synthesis Approaches for 3-Methyl-2H-Furo[2,3-c]pyran-2-one

| Synthetic Method | Starting Material | Key Reaction Step | Reported Yield |

| Multi-Step Synthesis | Pyromeconic Acid | Reaction of α-chloro-ester tethered pyran-thione with PPh₃ and NaOAc | 22% |

| Intramolecular Wittig Reaction | Various | Intramolecular cyclization with a thioketone | Poor |

| Copper(II)-catalyzed Wittig-Lactonization | Various | Copper(II)-catalyzed intramolecular cyclization | - |

Synthesis of Analogues and Substituted 2H-Furo[2,3-C]pyran-2-Ones

The synthesis of analogs and derivatives is critical for understanding which structural features of the molecule are essential for its activity. This knowledge aids in the rational design of new compounds with potentially enhanced or more specific properties.

The rational design of novel derivatives is guided by structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to observe the effect on its biological efficacy. For 3-methyl-2H-furo[2,3-c]pyran-2-one, SAR studies have revealed several key features:

The Methyl Group at C-3: This substituent is considered important for high germination-promoting activity. researchgate.net

Substitution at C-7: Introducing substituents at the C-7 position on the pyran ring generally leads to a reduction in activity. researchgate.net

Substitution at C-4 or C-5: In contrast, the molecule is more tolerant of substitutions at the C-4 or C-5 positions, with analogues bearing modifications at these sites largely retaining their bioactivity. researchgate.net

These findings allow chemists to design and prepare new analogues by focusing modifications on positions that are less sensitive to change or by strategically altering key positions to fine-tune activity. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Insights for 2H-Furo[2,3-c]pyran-2-one Derivatives

| Position of Substitution | Effect on Bioactivity | Reference |

| C-3 (Methyl Group) | Important for activity | researchgate.net |

| C-4 | Bioactivity mostly retained | researchgate.net |

| C-5 | Bioactivity mostly retained | researchgate.net |

| C-7 | Reduces activity | researchgate.net |

Advanced Synthetic Strategies for the Furo[x,y-c]pyran-2-one Scaffold

The construction of the furo[x,y-c]pyran-2-one scaffold, a key structural motif in various natural products, has been the focus of significant research. Advanced synthetic strategies have been developed to access these and related heterocyclic systems efficiently.

Lewis Acid-Promoted Cascade Annulation Reactions for Furo[2,3-b]pyran-2-ones

A notable strategy for synthesizing furo[2,3-b]pyran-2-ones involves a cascade annulation of alkynols and α-ketoesters catalyzed by Lewis acids or metal catalysts. nih.govresearchgate.net This method utilizes a dual activation process involving both π and σ activation. acs.org The reaction is believed to proceed through the cycloisomerization of an alkynol, such as a 5-hexyn-1-ol system, to form a 6-endo-enol ether intermediate. nih.govacs.org This intermediate then undergoes annulation with an α-ketoester to yield the final furo[2,3-b]pyran-2-one product in good yields. nih.govacs.org

Catalysts like Ag(I) or a combination of Ag(I)-Au(I) have proven effective in this transformation. nih.govacs.org A plausible mechanism suggests that the Ag(I)-mediated π-activation of the alkynol facilitates cycloisomerization to an initial exo-enol ether, which then isomerizes to the more thermodynamically favored endo-enol ether. researchgate.net This enol ether attacks the σ-activated α-ketoester, leading to an oxocarbenium ion intermediate that cyclizes to form the product. researchgate.net The structures of the resulting furo[2,3-b]pyran-2-ones have been rigorously confirmed through methods like single-crystal X-ray analysis. nih.govacs.org Similarly, Lewis acids such as Bi(OTf)₃ have been used to catalyze the cascade annulation of alkynols with α-ketoesters to produce related γ-spiroketal-γ-lactones. researchgate.net

| Catalyst | Substrate 1 | Substrate 2 | Product | Key Feature |

| Ag(I) or Ag(I)-Au(I) | Alkynols (5-hexyn-1-ol systems) | α-Ketoesters | Furo[2,3-b]pyran-2-ones | Dual π and σ activation process. nih.govacs.org |

| Bi(OTf)₃ | Alkynols (terminal and internal) | α-Ketoesters | γ-Spiroketal-γ-lactones | Proceeds via 5-exo-dig cyclization. researchgate.net |

Electrocatalytic Multicomponent Assembly for Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] Scaffolds

Organic electrochemistry presents a green and efficient alternative to traditional synthetic methods, avoiding the need for harsh chemical oxidizing or reducing agents. mdpi.comresearchgate.net A novel electrocatalytic multicomponent transformation has been developed for the one-pot assembly of spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds. mdpi.comresearchgate.net

This process involves the electrochemical reaction of arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in an undivided cell. mdpi.comresearchgate.net The reaction is carried out in alcohols in the presence of alkali metal halides, which act as mediators. mdpi.com This method selectively produces substituted unsymmetrical 1′,3′,6-trimethyl-3-aryl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraones in high yields (73–82%). mdpi.comresearchgate.net A similar electrocatalytic cascade transformation has been used for the cyclization of 1,3-dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones to yield spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. mdpi.comresearchgate.net These electrocatalytic processes are noted for being facile, selective, and efficient for creating complex spiro-heterocyclic systems at room temperature and often without the need for column chromatography for purification. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Yield |

| Arylaldehydes | N,N′-Dimethylbarbituric acid | 4-Hydroxy-6-methyl-2H-pyran-2-one | Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] | 73-82% mdpi.comresearchgate.net |

| 1,3-dimethyl-5-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl]pyrimidine-2,4,6(1H,3H,5H)-triones | - | - | Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] | 59-95% mdpi.comresearchgate.net |

Oxidative Furan (B31954) Fragmentation for Functionalized Butenolides

The furan ring is a versatile building block in organic synthesis, capable of acting as a masked 1,4-dicarbonyl compound, a 1,3-diene, or an enol ether. thieme-connect.com A key transformation of furans is their selective oxidation to produce synthetically useful intermediates like butenolides. thieme-connect.com One effective method is the oxidative fragmentation of easily accessible furans to create functionalized butenolides. chemrxiv.org

This transformation begins with a Diels–Alder reaction between a furan and singlet oxygen, which generates a versatile hydroperoxide intermediate. chemrxiv.org This intermediate then undergoes iron(II)-mediated radical fragmentation. chemrxiv.org In the presence of radical trapping reagents or Cu(OAc)₂, this process yields butenolides that have a variety of appended functional groups, such as olefins, halides, azides, and aldehydes. chemrxiv.org This modular synthesis simplifies the preparation of biologically important and synthetically challenging butenolides. chemrxiv.org A similar strategy involves the m-CPBA-mediated oxidation of β-furyl amides to synthesize novel γ-spirobutenolides. nsf.gov This reaction proceeds through a cascade of oxidation, spirolactonization, and further oxidation, using a tethered amide as an internal nucleophile. nsf.gov

Cyclization Reactions for Spiro-Fused Pyranone Derivatives

Spiro-fused heterocyclic compounds, including those with pyranone rings, are of significant interest due to their rigid three-dimensional structures and biological activities. nih.gov Various cyclization strategies have been developed to construct these complex architectures.

One approach involves domino or cascade reactions. For instance, an asymmetric domino annulation of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones, using an organocatalyst, can produce fused ring heterocycles with three adjacent stereogenic centers in high yields and excellent stereoselectivity. nih.gov Another strategy utilizes donor-acceptor cyclopropanes as 1,3-dipoles in a [3+2] cycloaddition reaction with in situ generated indenones to synthesize indanone-fused scaffolds. nih.gov Thermally induced tandem cyclization/migration of alkyne-tethered diazo compounds has also been developed to produce spiro-4H-pyrazole-oxindoles and fused 1H-pyrazoles. rsc.org

Chemical Reactivity and Derivatization of the Furo[2,3-C]pyran-2-One Core

The furo[2,3-c]pyran-2-one core possesses distinct reactive sites that allow for various chemical transformations and derivatizations, particularly through interactions with nucleophiles.

Interaction with Nitrogen-Containing Nucleophiles and Recyclization Pathways

The reaction of furo[3,2-b]pyran-2-one derivatives with nitrogen-containing nucleophiles has been investigated, revealing that the reaction pathway is highly dependent on the nature of the nucleophile used. beilstein-journals.orgscilit.com

When substituted 2H-furo[3,2-b]pyran-2-ones are treated with aliphatic amines, such as benzylamine, the reaction leads to condensation, forming 2H-furo[3,2-b]pyran-2,7(3H)-diones that feature an exocyclic enamine moiety. beilstein-journals.org This transformation does not result in the recyclization of the heterocyclic system. beilstein-journals.org

In contrast, when dinucleophiles like hydrazines or hydroxylamine are used, the reaction proceeds through a different pathway. beilstein-journals.org The interaction with these reagents results in a recyclization process that involves the opening of the furan ring. beilstein-journals.orgscilit.com This pathway has been utilized to develop a general synthetic method for creating substituted pyrazol-3-ones or isoxazolones that contain an allomaltol fragment. beilstein-journals.org The initial condensation with hydrazines does not stop at the enehydrazine stage but continues to the subsequent recyclization to form pyrazolones. beilstein-journals.org

| Nucleophile Type | Reagent Example | Reaction Outcome | Product Type |

| Aliphatic Amine | Benzylamine | Condensation | 2H-Furo[3,2-b]pyran-2,7(3H)-dione with exocyclic enamine beilstein-journals.org |

| Dinucleophile | Hydrazines | Recyclization (Furan ring opening) | Substituted Pyrazol-3-one with allomaltol fragment beilstein-journals.org |

| Dinucleophile | Hydroxylamine | Recyclization (Furan ring opening) | Substituted Isoxazolone with allomaltol fragment beilstein-journals.org |

Functionalization Strategies and Introduction of Diverse Moieties

The functionalization of the 3-methyl-2H-furo[2,3-c]pyran-2-one scaffold is a key area of research aimed at understanding structure-activity relationships and developing novel analogues with tailored properties. acs.orgresearchgate.net Strategies primarily focus on the introduction of various substituents onto the pyran ring and the transformation of the core structure through reactions with nucleophiles. These modifications allow for a systematic investigation of how different chemical groups influence the molecule's biological and chemical characteristics. researchgate.net

Research has demonstrated that while the methyl group at the C-3 position is significant for its bioactivity, the pyran moiety can tolerate modifications at other positions, namely C-4, C-5, and C-7. researchgate.net This has led to the preparation of a variety of analogues. For instance, substitution at the C-5 and C-7 positions has been successfully achieved to introduce new functional groups. The synthesis of these derivatives often involves the reaction of a corresponding substituted pyran-2-thione with 2-chloropropionyl chloride, followed by refluxing the resulting thioester in acetic anhydride to yield the final furo[2,3-c]pyran-2-one structure. acs.orgacs.org

Detailed findings on the synthesis of specific functionalized derivatives are summarized below:

| Compound Name | Position of Functionalization | Substituent | Resulting Compound | Reference |

| 3-Methyl-2H-furo[2,3-c]pyran-2-one | C-7 | Methyl | 3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one | acs.org |

| 3-Methyl-2H-furo[2,3-c]pyran-2-one | C-5 | Methyl | 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one | acs.orgacs.org |

| 3-Methyl-2H-furo[2,3-c]pyran-2-one | C-5 | Methoxymethyl | 5-Methoxymethyl-3-methyl-2H-furo[2,3-c]pyran-2-one | acs.orgacs.org |

Beyond simple substitution, the furo-pyranone core can undergo more complex chemical transformations, particularly through reactions with nitrogen-containing nucleophiles. Studies on the isomeric 2H-furo[3,2-b]pyran-2-one system have shown that the reaction outcome is highly dependent on the nature of the nucleophile used. beilstein-journals.orgbeilstein-journals.org

When reacting with active aliphatic amines, the transformation can lead to the formation of derivatives containing an exocyclic enamine moiety. beilstein-journals.orgbeilstein-journals.org However, interaction with dinucleophiles like hydrazines results in a more profound transformation involving the opening of the furan ring followed by a recyclization event. beilstein-journals.orgbeilstein-journals.org This process provides a synthetic route to novel hybrid molecules where a pyrazolone ring is appended to an allomaltol fragment, effectively introducing a new heterocyclic moiety to the original scaffold. beilstein-journals.org

These transformations are summarized in the following table:

| Furo-pyranone System | Nucleophile | Type of Transformation | Resulting Moiety | Reference |

| 2H-furo[3,2-b]pyran-2-ones | Aliphatic Amines | Condensation | Exocyclic Enamine | beilstein-journals.orgbeilstein-journals.org |

| 2H-furo[3,2-b]pyran-2-ones | Hydrazines | Recyclization (Ring Opening) | Substituted Pyrazol-3-ones | beilstein-journals.orgbeilstein-journals.org |

This reactivity highlights the potential of the furo[2,3-c]pyran-2-one core as a versatile scaffold for constructing a wide range of heterocyclic systems. researchgate.net

Biological Activities and Mechanistic Insights of 3 Methyl 2h Furo 2,3 C Pyran 2 One

Potent Seed Germination Promotion

Identified as a primary germination stimulant in smoke from burning plant material, 3-Methyl-2H-furo[2,3-c]pyran-2-one is remarkably effective at triggering germination, even at extremely low concentrations. researchgate.netmappingignorance.org Its discovery has provided a powerful tool for understanding and manipulating the critical first stage of a plant's life. researchgate.net

Efficacy Across Diverse Fire-Dependent and Fire-Independent Plant Species

3-Methyl-2H-furo[2,3-c]pyran-2-one is a key agent responsible for promoting seed germination in a wide array of plant species from around the globe. researchgate.net Its activity is not limited to species from fire-prone ecosystems; it also stimulates germination in fire-independent plants, including various crops, horticultural species, and even weeds. researchgate.netistanbul.edu.tr

Research has demonstrated its effectiveness on smoke-responsive species native to fire-prone regions like California, South Africa, and Australia. researchgate.net For instance, it promotes germination in fire-following species such as Emmenanthe penduliflora from California and Solanum orbiculatum from Australia. nih.gov However, its influence extends to plants with no known association with fire. The model plant Arabidopsis thaliana, an ephemeral from the temperate northern hemisphere, perceives and responds to karrikins sensitively, suggesting a more fundamental and widespread significance for these signaling molecules in the plant kingdom. nih.gov The compound has also been shown to promote the germination of numerous agricultural weeds, such as wild oats (Avena fatua) and wild turnip (Brassica tournefortii). researchgate.netdntb.gov.ua

Influence on Germination Rates and Uniformity

The application of 3-Methyl-2H-furo[2,3-c]pyran-2-one significantly improves germination percentages and can lead to more uniform seedling emergence. researchgate.net In studies on wheat (Triticum aestivum), the compound increased the germination percentage by 1.3 times compared to the control, with some concentrations achieving 100% germination. istanbul.edu.tr Similarly, treating celery (Apium graveolens) seeds, which have morphologically dormant embryos, with KAR1 resulted in a germination rate of 30.7%, more than double that of the water control (14.7%). mdpi.com

This enhanced germination is particularly valuable in horticulture and agriculture, where synchronized emergence is crucial for crop management. For example, priming immature pepper (Capsicum annuum) seeds with KAR1 improved germination by over 20%, leading to more uniform and vigorous seedlings. researchgate.net

| Species | Control Germination (%) | Karrikinolide-Treated Germination (%) | Reference |

|---|---|---|---|

| Avena fatua (Wild Oats) | 11.0 | 38.0 | researchgate.net |

| Brassica tournefortii (Wild Turnip) | 54.0 | 92.0 | researchgate.net |

| Centrolepis aristata | 41.3 | 88.0 | researchgate.net |

| Emmenanthe penduliflora (immature seeds) | 1.33 | 23.5 | researchgate.net |

| Apium graveolens (Celery) | 14.7 | 30.7 | mdpi.com |

| Capsicum annuum (Pepper, immature) | ~65 (Control) | ~85 (KAR1-primed) | researchgate.net |

Physiological Effects on Plant Growth and Development

Beyond its role in initiating germination, 3-Methyl-2H-furo[2,3-c]pyran-2-one exerts positive effects on the subsequent stages of plant growth, contributing to stronger and more resilient seedlings.

Enhancement of Seedling Vigor and Early Growth

Treatment with this compound has been consistently shown to enhance seedling vigor and promote early growth. nih.govcambridge.org In wheat, it not only improved germination but also increased root length, with the most effective concentration yielding roots 2.2 times longer than the control. istanbul.edu.tr This stimulation of root formation is a common effect observed across various species. winfieldunited.com The enhanced vigor translates into healthier, more robust seedlings that are better equipped for establishment. nih.gov This effect is valuable for producing high-quality transplants in horticulture. researchgate.net

Potential as a Seed Priming Agent (e.g., in Tomato Seeds)

Seed priming is a technique where seeds are soaked in a solution and then dried, allowing germination processes to begin without radicle emergence. 3-Methyl-2H-furo[2,3-c]pyran-2-one has proven to be an excellent seed priming agent. nih.govcambridge.org

A key study on tomato (Solanum lycopersicum, formerly Lycopersicon esculentum) seeds demonstrated the compound's potential. cambridge.org Priming tomato seeds with a KAR1 solution led to faster radicle emergence and produced significantly more vigorous seedlings compared to unprimed or water-primed seeds. cambridge.org This priming benefit was retained even after a period of storage. cambridge.org Similar positive effects have been observed in pepper seeds, where KAR1 priming was more effective than hydropriming, especially for immature seeds, improving germination, seedling emergence, and fresh and dry mass. researchgate.net

Overcoming Environmental Stress Factors in Germination

One of the most significant benefits of using 3-Methyl-2H-furo[2,3-c]pyran-2-one is its ability to help seeds overcome adverse environmental conditions that can inhibit germination. nih.gov

KAR1-primed tomato seeds showed significantly higher vigor indices under various stress conditions, including salinity, osmotic stress, and suboptimal or supraoptimal temperatures. nih.govcambridge.org In another study, the compound improved the germination and seedling vigor of teff (Eragrostis tef) under conditions of high temperature and low osmotic potential. nih.gov This suggests that the compound can mitigate the negative impacts of environmental stressors, increasing the chances of successful germination and crop establishment in challenging field conditions. nih.govcambridge.org

| Stress Condition | Control (Unprimed) | Water-Primed | KAR1-Primed | Reference |

|---|---|---|---|---|

| Salt Stress (100 mM NaCl) | Significantly lower vigor | Lower vigor | Significantly higher vigor | cambridge.org |

| Osmotic Stress (-0.4 MPa PEG) | Significantly lower vigor | Lower vigor | Significantly higher vigor | cambridge.org |

| Low Temperature (15°C) | Significantly lower vigor | Lower vigor | Significantly higher vigor | cambridge.org |

| High Temperature (35°C) | Significantly lower vigor | Lower vigor | Significantly higher vigor | cambridge.org |

Molecular Mechanisms of Action in Plant Signaling

The influence of 3-Methyl-2H-furo[2,3-c]pyran-2-one, a prominent karrikin, on plant growth and development is orchestrated through a sophisticated signaling network. This network involves specific perception mechanisms and intricate cross-talk with the plant's own hormonal systems.

Karrikin Perception and Signal Transduction Pathways in Plants

The biological activity of 3-Methyl-2H-furo[2,3-c]pyran-2-one (KAR₁) is initiated through its perception by a specific receptor protein, KARRIKIN INSENSITIVE 2 (KAI2), an α/β-hydrolase. numberanalytics.comoup.comwikipedia.org This perception is a critical first step in a signaling cascade that shares components with the strigolactone signaling pathway. numberanalytics.comwikipedia.org Upon binding of KAR₁ to KAI2, a conformational change is induced in the KAI2 protein. researchgate.net This change facilitates the interaction of KAI2 with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). the-innovation.orgresearchgate.net

The resulting KAI2-MAX2 complex forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. researchgate.net This complex targets repressor proteins, primarily SUPPRESSOR OF MAX2 1 (SMAX1) and its homolog SMAX1-LIKE 2 (SMXL2), for ubiquitination and subsequent degradation by the 26S proteasome. the-innovation.orgresearchgate.net The degradation of these repressors releases the inhibition of downstream transcription factors, which can then regulate the expression of karrikin-responsive genes, ultimately leading to physiological responses such as enhanced seed germination and altered seedling development. researchgate.net

The signaling pathway is elegantly regulated. In the absence of the karrikin signal, the repressor proteins remain active, suppressing the expression of target genes. frontiersin.org The introduction of karrikins effectively removes this brake, allowing for a coordinated developmental response. frontiersin.org

Cross-Talk with Endogenous Plant Hormonal Networks

The signaling cascade initiated by 3-Methyl-2H-furo[2,3-c]pyran-2-one does not operate in isolation. Instead, it engages in significant cross-talk with endogenous plant hormonal networks, particularly those of gibberellins (B7789140) (GA), abscisic acid (ABA), and auxin (indole-3-acetic acid, IAA). numberanalytics.comresearchgate.netfrontiersin.org This interplay allows for the fine-tuning of developmental processes in response to environmental cues like those simulated by the presence of karrikins.

Gibberellins (GA): Karrikin signaling often acts synergistically with gibberellins, which are well-known promoters of seed germination. frontiersin.orgnih.gov Studies have shown that treatment with 3-Methyl-2H-furo[2,3-c]pyran-2-one can lead to an upregulation of GA biosynthesis genes, such as GA3ox1 and GA3ox2. frontiersin.org This suggests that karrikins may enhance germination by increasing the levels of active gibberellins in the seed. frontiersin.org Furthermore, the promotion of germination by karrikins often requires GA synthesis. nih.gov

Abscisic Acid (ABA): In contrast to its interaction with GA, karrikin signaling generally has an antagonistic relationship with abscisic acid, a hormone known to induce and maintain seed dormancy. numberanalytics.comfrontiersin.orgumanitoba.ca Karrikins can counteract the inhibitory effects of ABA on seed germination. numberanalytics.com The precise molecular mechanism of this antagonism is still under investigation, but it is a critical aspect of how karrikins effectively break dormancy.

Auxin (IAA): The interaction with auxin appears to be more complex and context-dependent. frontiersin.org During seed germination, karrikins may inhibit auxin signaling. frontiersin.orgnih.gov However, in later stages of development, such as seedling growth, the relationship can be different. For instance, KAI2-mediated signaling has been shown to influence auxin transport. oup.com It is hypothesized that karrikins may promote seedling establishment by modulating the IAA signaling pathway. frontiersin.orgnih.gov

The following table summarizes the key interactions between karrikin signaling and major plant hormones:

| Plant Hormone | Nature of Interaction with Karrikin Signaling | Key Effects |

| Gibberellins (GA) | Synergistic | Promotes seed germination, enhances GA biosynthesis. frontiersin.orgnih.gov |

| Abscisic Acid (ABA) | Antagonistic | Overcomes dormancy, counteracts ABA-induced inhibition of germination. numberanalytics.comfrontiersin.org |

| Auxin (IAA) | Context-dependent | May inhibit IAA signaling during germination; influences auxin transport in seedlings. oup.comfrontiersin.orgnih.gov |

Toxicological and Genotoxicological Assessment of 3-Methyl-2H-Furo[2,3-C]pyran-2-One

The potential application of 3-Methyl-2H-furo[2,3-c]pyran-2-one in agricultural and horticultural settings necessitates a thorough evaluation of its safety profile, particularly its potential to cause genetic mutations or other toxic effects.

Mutagenicity Studies (e.g., Ames Test, VITOTOX Test)

To assess the mutagenic potential of 3-Methyl-2H-furo[2,3-c]pyran-2-one, several standard genotoxicity assays have been employed. These include the Ames test, which uses various strains of Salmonella typhimurium to detect point mutations, and the VITOTOX test, a bioluminescence-based assay for genotoxicity.

In comprehensive studies, 3-Methyl-2H-furo[2,3-c]pyran-2-one was evaluated for its ability to induce mutations in the Ames test. The compound was tested across a range of concentrations, both with and without metabolic activation (S9 mix), which simulates the metabolic processes in higher organisms. The results of these tests were consistently negative, indicating that 3-Methyl-2H-furo[2,3-c]pyran-2-one did not induce mutagenic activity in the bacterial strains tested. nih.gov

The table below provides a summary of the key mutagenicity studies conducted on 3-Methyl-2H-furo[2,3-c]pyran-2-one.

| Test System | Key Findings | Conclusion |

| Ames Test (Salmonella typhimurium) | No induction of mutagenic activity with or without S9 metabolic activation. nih.gov | Not mutagenic |

| VITOTOX Test (Salmonella typhimurium) | No genotoxic effects observed. nih.gov | Not genotoxic |

Assessment of Environmental Safety and Broad Applicability

The absence of genotoxic effects in robust testing systems is a strong indicator of the environmental safety of 3-Methyl-2H-furo[2,3-c]pyran-2-one. nih.gov The lack of toxicity at the concentrations effective for promoting germination and plant growth suggests a favorable safety profile for its use in agriculture and horticulture. nih.gov This is particularly important given its potential for widespread application as a plant growth regulator. nih.govresearchgate.net

Furthermore, the compound is a naturally derived product from the smoke of burning plant material, suggesting that ecosystems have evolved mechanisms to degrade or tolerate its presence. nih.gov However, like any biologically active compound, its application should be managed to avoid unintended ecological consequences. While studies on related smoke-derived compounds have noted that some can have inhibitory effects at high concentrations, 3-Methyl-2H-furo[2,3-c]pyran-2-one itself has shown a high degree of safety in the conducted toxicological assessments. mdpi.com

Exploration of Broader Biological Activities of Related Furo[x,y-c]pyran-2-one Systems

The investigation into the biological activities of the furo[x,y-c]pyran-2-one scaffold extends beyond 3-Methyl-2H-furo[2,3-c]pyran-2-one. The synthesis and evaluation of various analogues have provided valuable insights into the structure-activity relationships governing their germination-promoting effects.

Studies on a range of 2H-furo[2,3-c]pyran-2-one derivatives have revealed that the substitution pattern on the pyran ring is critical for biological activity. murdoch.edu.aunih.govacs.org For instance, the presence of a methyl group at the C-3 position, as seen in the parent compound, is important for its germination-promoting activity. murdoch.edu.aunih.gov Conversely, substitution at the C-7 position has been shown to reduce activity. murdoch.edu.aunih.gov Analogues with substitutions at the C-4 or C-5 positions, however, largely retain their bioactivity. murdoch.edu.aunih.gov

These findings highlight the specificity of the interaction between the furo[x,y-c]pyran-2-one molecule and its receptor, KAI2. The subtle changes in the chemical structure can significantly impact the binding affinity and the subsequent signaling cascade. This knowledge is crucial for the design and synthesis of novel, potentially more potent or selective plant growth regulators based on this chemical framework. The diverse biological responses elicited by different analogues underscore the versatility of the furo[x,y-c]pyran-2-one system and its potential for various agricultural applications. researchgate.net

Antioxidant Activities of Furanopyran Derivatives

The furan (B31954) nucleus is a component of many biologically active compounds, and derivatives containing this structure have demonstrated notable antioxidant properties. nih.gov The antioxidant capacity of these compounds is often linked to the electron-donating nature of the furan ring. nih.gov Studies on various furan derivatives have shown they can scavenge free radicals and inhibit oxidative processes through different mechanisms.

Many natural furan derivatives exhibit anti-inflammatory and antimicrobial effects that are closely associated with their antioxidant capabilities. nih.gov These compounds can suppress the production of reactive oxygen species (ROS) like the superoxide (B77818) radical (O₂⁻), scavenge hydroxyl (HO•) and DPPH free radicals, and reduce lipid peroxidation. nih.gov The presence of both a furan ring and other aromatic structures within a molecule can significantly enhance its biological activity. nih.gov

For instance, a detailed study of the furanocoumarin derivatives Bergaptol and Xanthotoxol demonstrated their substantial ability to neutralize highly reactive HO• and trichloromethylperoxyl (CCl₃OO•) radicals under physiological conditions. nih.gov Bergaptol, in particular, showed superior antiradical activity, which was attributed to the enhanced deprotonation resulting from the specific position of its hydroxyl group. nih.gov Furthermore, these furanocoumarins were found to inhibit enzymes that generate ROS, such as Xanthine Oxidase (XOD) and Lipoxygenase (LOX). nih.gov The mechanism of action for some chlorophyll (B73375) derivatives, which also possess a core heterocyclic structure, is thought to involve protecting lipids from oxidation rather than direct hydrogen donation. researchgate.net

Table 1: Antioxidant Activity of Selected Furanopyran and Related Derivatives

| Compound/Derivative Class | Activity/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Furan Natural Derivatives | Free radical scavenging, Reduction of lipid peroxides | Inhibit inflammatory and microbial activity due to their antioxidant properties. The furan ring's ability to transfer electrons is key to this activity. | nih.gov |

| Bergaptol (Furanocoumarin) | Antiradical activity against HO• and CCl₃OO• radicals | Exhibited better antiradical activity than Xanthotoxol due to the position of its -OH group. | nih.gov |

| Xanthotoxol (Furanocoumarin) | Antiradical activity against HO• and CCl₃OO• radicals | Showed significant antiradical activity and ability to inhibit ROS-generating enzymes like XOD and LOX. | nih.gov |

| Chlorophyll Derivatives (e.g., Pheophorbide b) | Protection against lipid oxidation | Pheophorbide b showed antioxidant activity comparable to the synthetic antioxidant BHT. | researchgate.net |

Anti-inflammatory Properties of Furanopyran-Containing Compounds

Compounds containing the furanopyran scaffold have demonstrated significant anti-inflammatory effects through various biological mechanisms. nih.gov These mechanisms include the suppression of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the regulation of the expression of inflammatory mediators at the mRNA level. nih.gov

One key pathway through which these compounds exert their effects is the inhibition of cyclooxygenase (COX) enzymes. For example, a series of 4,5-diarylfuran-3(2H)-ones were developed as coxib-like COX inhibitors. nih.gov A specific fluorinated derivative from this series showed potent inhibitory activity against COX-1 with an IC₅₀ value of 2.8 μM and demonstrated a 54% reduction in inflammation in a carrageenan-induced paw edema model. nih.gov The anti-inflammatory action of such COX inhibitors is also linked to their potential for cancer prevention and treatment. nih.gov

Furthermore, the anti-inflammatory properties of furan derivatives are connected to their ability to modulate signaling pathways like the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov The presence of aromatic rings on the furanone skeleton enhances the lipophilicity of these compounds, which can improve their antioxidative and anti-inflammatory effects. nih.gov Benzofuran (B130515) derivatives, for instance, contribute to the regulation of inflammatory pathways by scavenging NO, a key free radical in inflammatory responses. nih.gov

Table 2: Anti-inflammatory Activity of Furanopyran-Containing Compounds

| Compound Class | Mechanism of Action | Specific Example | Observed Effect | Reference |

|---|---|---|---|---|

| Furan Natural Derivatives | Suppression of NO and PGE2 production; Regulation of inflammatory mediator mRNA | General class | Exert regulatory effects by modifying MAPK and PPAR-ɣ signaling pathways. | nih.gov |

| 4,5-Diarylfuran-3(2H)-ones | COX-1/COX-2 Inhibition | F-derivative of -SOMe substituted furan-3(2H)-one | COX-1 IC₅₀ = 2.8 μM; 54% anti-inflammatory activity in paw edema model. | nih.gov |

| Benzofurans | Inhibition of Nitric Oxide (NO) production | General class | NO scavenging plays a role in regulating inflammatory pathways. | nih.gov |

Antimicrobial Efficacy of Furochromone and Furanopyran Derivatives

The fused heterocyclic systems of furochromones and furanopyrans are scaffolds for compounds with notable antimicrobial properties. Research has shown that derivatives of these parent structures can exhibit both antibacterial and antifungal activities.

A study focused on the synthesis of new furochromone, benzofuran, and furocoumarin derivatives found that certain compounds displayed moderate antimicrobial efficacy. doaj.org Specifically, visnagin-9-sulfonamide derivatives, which are classified as furochromones, were moderately active against the tested bacterial and fungal strains. doaj.org In the same study, furocoumarin derivatives (bergaptensulfonamides) also showed moderate activity against all tested microorganisms. doaj.org However, the synthesized benzofuran derivatives, derived from visnaginone, exhibited the lowest antimicrobial activity among the tested compounds. doaj.org The antimicrobial activity of these natural compounds often involves the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov

Table 3: Antimicrobial Activity of Furochromone and Furanopyran Derivatives

| Derivative Class | Starting Material | Antimicrobial Activity | Reference |

|---|---|---|---|

| Furochromone Derivatives (Visnagin-9-sulfonamides) | Visnagin | Moderate antibacterial and antifungal activities. | doaj.org |

| Furocoumarin Derivatives (Bergaptensulfonamides) | Visnaginone | Moderately active against all tested strains. | doaj.org |

| Benzofuran Derivatives | Visnaginone | Lowest antimicrobial activity among the compounds tested in the study. | doaj.org |

Other Pharmacological Relevance of Furo[x,y-c]pyran-2-one Scaffolds (e.g., Calcium Channel Blocking, Anticancer, Neurodegenerative Diseases)

The furo[x,y-c]pyran-2-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide array of pharmacological activities beyond antioxidant and anti-inflammatory effects.

Calcium Channel Blocking The specific compound 3-Methyl-2H-furo[2,3-c]pyran-2-one (3MHFP), also known as this compound, has been shown to interact with cellular ion transport. It binds to specific receptors on the plasma membrane, which in turn leads to an increased flow of calcium (Ca²⁺) and potassium (K⁺) ions across the cell membrane. biosynth.com This activity highlights a potential role in modulating cellular processes that are dependent on ion channel function.

Anticancer Activity Several derivatives built upon furan and pyran rings have been investigated for their potential as anticancer agents.

Furo[3,2-b]indole Derivatives: A series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and evaluated for anticancer activity. nih.gov One compound, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, was identified as a particularly promising agent, showing significant and selective inhibitory activity against A498 renal cancer cells. nih.gov

4,5-Diaryl 3(2H)Furanones: These compounds, noted for their anti-inflammatory properties, also exhibit cytotoxic effects on cancer cells. nih.gov An F-derivative of a –SOMe substituted furan-3(2H)-one was cytotoxic to MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma) cell lines with IC₅₀ values of 10 μM and 7.5 μM, respectively. nih.gov

Thieno[2,3-d]pyrimidin-4(3H)-ones: While not a furanopyran, this related heterocyclic system has also yielded potent anticancer compounds. Derivatives have shown cytotoxicity against various cancer cell lines, including HT-29 (colon), MDA-MB-231 (breast), HeLa (cervical), and HepG2 (liver). nih.gov

Table 4: Selected Anticancer Activity of Furan-Containing Scaffolds

| Compound Class | Target Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Furo[3,2-b]indole Derivative (10a) | A498 (Renal Cancer) | Exhibited highly selective and significant inhibitory activity. | nih.gov |

| 4,5-Diaryl 3(2H)Furanone Derivative | MCF-7 (Breast), HSC-3 (Squamous Cell) | Showed cytotoxicity with IC₅₀ values of 10 μM and 7.5 μM, respectively. | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one (6c) | HT-29 (Colon) | Demonstrated high activity with an IC₅₀ of 0.001 μM. | nih.gov |

Neurodegenerative Diseases The pyran ring is a common structural subunit in many natural and synthetic compounds being investigated for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov The neuroprotective properties of pyran-based scaffolds are a subject of intense research. nih.gov Therapeutic strategies for these diseases often target acetylcholinesterase (AChE), beta-secretase, and pathways related to oxidative stress and tau protein aggregation. nih.govmdpi.com Flavonoids, many of which contain a pyran ring, are known for their neuroprotective effects, which stem from their antioxidant and anti-inflammatory actions, such as reducing neuronal damage and down-regulating inflammatory markers. mdpi.com The versatility of the pyran and furan scaffolds makes them attractive starting points for designing new molecules aimed at combating the complex pathologies of neurodegenerative diseases. nih.gov

Structure Activity Relationship Sar Studies of 3 Methyl 2h Furo 2,3 C Pyran 2 One Analogues

Identification of Key Structural Features Essential for Germination-Promoting Activity

The fundamental structure of 3-methyl-2H-furo[2,3-c]pyran-2-one consists of a fused pyran ring and a butenolide (furanone) ring. researchgate.netresearchgate.net SAR studies have consistently demonstrated that both of these ring systems are critical for the compound's biological activity.

The butenolide moiety, often referred to as the D-ring in related compounds like strigolactones, is considered indispensable for bioactivity. nih.gov It is believed that this part of the molecule is involved in the interaction with its receptor protein, KARRIKIN INSENSITIVE2 (KAI2). nih.govresearchgate.net The mechanism is thought to involve a nucleophilic attack on the carbonyl group of the butenolide ring by the receptor. researchgate.net Any modification that hinders this interaction typically leads to a loss of activity.

The pyran ring is also a vital component for maintaining high levels of germination-promoting activity. researchgate.net While some modifications to this ring are tolerated, its presence is a defining feature for the high potency observed in karrikins. researchgate.net The combination of the pyran and butenolide rings creates the specific three-dimensional structure recognized by the plant's signaling machinery.

Impact of Substituent Position and Nature (e.g., Alkyl, Methyl) on Biological Efficacy

The position and chemical nature of substituents on the core 2H-furo[2,3-c]pyran-2-one skeleton significantly influence its biological efficacy. Studies involving the synthesis and testing of various analogues have provided clear insights into these relationships. nih.govnih.govuwa.edu.au

Conversely, substitutions at other locations, such as the C-7 position, have been shown to reduce biological activity. nih.govuwa.edu.au This suggests that the steric and electronic properties of this region of the molecule are finely tuned for optimal interaction with the receptor.

| Position of Substitution | Effect on Germination-Promoting Activity | Reference |

|---|---|---|

| C-3 (Methyl) | Important for activity | nih.gov, uwa.edu.au |

| C-4 | Bioactivity is mostly retained | nih.gov |

| C-5 | Modification is preferred for retaining high bioactivity | nih.gov |

| C-7 | Substitution reduces activity | nih.gov, uwa.edu.au |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a critical role in the biological activity of 3-methyl-2H-furo[2,3-c]pyran-2-one and its analogues. The molecule is chiral, existing as two enantiomers, and the plant's receptor system can differentiate between them. The perception of karrikins is mediated by the α/β-hydrolase receptor KAI2, which exhibits stereoselectivity. nih.govnih.gov

While 3-methyl-2H-furo[2,3-c]pyran-2-one itself is produced as a racemate in smoke, studies on related butenolide compounds and their interaction with KAI2 receptors reveal the importance of stereochemistry. For example, the synthetic strigolactone analogue GR24, which is also perceived by KAI2, exists as a racemic mixture of two enantiomers. Research has shown that the KAI2 receptor in Arabidopsis thaliana is preferentially activated by the (-)GR24 enantiomer, which has an "unnatural" stereochemistry, while the strigolactone receptor D14 prefers the (+)-GR24 enantiomer. nih.gov

This differential recognition underscores that the precise three-dimensional arrangement of atoms is crucial for the ligand to fit correctly into the binding pocket of the KAI2 receptor and trigger the downstream signaling cascade that leads to seed germination. researchgate.net The stereospecificity of the receptor ensures a highly selective response to specific molecular signals in the environment.

Advanced Analytical Techniques in the Characterization and Quantification of 3 Methyl 2h Furo 2,3 C Pyran 2 One

Chromatographic Separation and Purification Methods (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the isolation and quantification of 3-methyl-2H-furo[2,3-c]pyran-2-one from its natural source, plant-derived smoke. High-Performance Liquid Chromatography (HPLC) is a key method for the purification of this compound and its analogs from crude smoke-water solutions. nih.gov Following HPLC purification, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis and determination of the concentrations of these compounds. nih.gov This two-step approach allows for both the separation of individual karrikins from a complex matrix and their subsequent quantification. nih.gov

Research has successfully utilized this combination of HPLC and GC-MS to determine the concentrations of 3-methyl-2H-furo[2,3-c]pyran-2-one and five of its alkyl-substituted variants in typical smoke-water solutions. nih.gov This analytical workflow is crucial for understanding the relative abundance of different karrikins in smoke and assessing their contribution to its germination-promoting activity. nih.gov

Spectroscopic Characterization Techniques (e.g., ¹H NMR, ¹³C NMR, IR Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural elucidation of 3-methyl-2H-furo[2,3-c]pyran-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This data is critical for confirming the connectivity and stereochemistry of the fused furan-pyran ring system and the position of the methyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise mass of the molecule, which in turn allows for the calculation of its elemental formula. For 3-methyl-2H-furo[2,3-c]pyran-2-one, the calculated molecular formula is C₈H₆O₃. researchgate.net The experimentally determined mass is compared to the calculated mass to confirm the chemical formula with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 3-methyl-2H-furo[2,3-c]pyran-2-one would show characteristic absorption bands corresponding to the carbonyl (C=O) group of the lactone and the C-O and C=C bonds within the furo[2,3-c]pyran skeleton.

The following tables summarize the key spectroscopic data for 3-methyl-2H-furo[2,3-c]pyran-2-one.

| ¹H NMR (600.1 MHz, d6-acetone) | |

| Chemical Shift (δ) ppm | Signal |

| 7.84 | 1H, d, J = 1.4 Hz, H-7 |

| 6.67 | 1H, q, J = 0.7 Hz, H-4 |

| 5.26 | 1H, d, J = 1.4 Hz, H-3 |

| 2.32 | 3H, d, J = 0.7 Hz, CH₃ |

| Data sourced from Flematti et al., 2007 |

| ¹³C NMR (150.9 MHz, d6-acetone) | |

| Chemical Shift (δ) ppm | Carbon Atom |

| 170.9 | C=O |

| 161.3 | C-5 |

| 147.8 | C-3a |

| 143.4 | C-7a |

| 128.9 | C-7 |

| 102.6 | C-4 |

| 89.2 | C-3 |

| 14.0 | CH₃ |

| Data sourced from Flematti et al., 2007 |

| High-Resolution Mass Spectrometry (HRMS) | |

| Calculated Mass for C₈H₆O₃ | 150.0317 |

| Found Mass | 150.0312 |

| Data sourced from Flematti et al., 2007 |

X-ray Crystallography for Definitive Structural Elucidation

Furthermore, X-ray crystallography has been instrumental in understanding how 3-methyl-2H-furo[2,3-c]pyran-2-one interacts with its protein receptor. The co-crystal structure of the compound with the α/β-hydrolase KAI2 from Arabidopsis has been solved, revealing the structural basis for its perception in plants. mdpi.com These studies show the compound bound within a largely hydrophobic crevice at the entrance to the active site of the KAI2 protein. mdpi.com The Cambridge Structural Database contains the crystal structure data for 3-methyl-2H-furo[2,3-c]pyran-2-one, making this information accessible for further research. researchgate.net

Flow Cytometry in the Analysis of Seed Physiological Responses

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells as they pass one by one through a laser beam. In the context of seed biology, it has been applied to study the physiological responses to germination stimulants like 3-methyl-2H-furo[2,3-c]pyran-2-one.

A study on the priming of tomato (Solanum lycopersicum) seeds utilized flow cytometry to investigate the effects of this butenolide. researchgate.net The results from flow cytometry revealed that seeds primed with 3-methyl-2H-furo[2,3-c]pyran-2-one had a higher percentage of cell nuclei in the 4C stage of the cell cycle compared to seeds primed with water. researchgate.net The 'C' value represents the amount of DNA in a haploid nucleus, so a 4C stage indicates that the cells have replicated their DNA in preparation for mitosis. This finding suggests that the compound promotes a more advanced state of germination readiness at the cellular level, which correlates with the observed faster radicle emergence in the butenolide-primed seeds. researchgate.net This application of flow cytometry provides quantitative data on the cell cycle status of seed embryos, offering a cellular-level explanation for the compound's germination-promoting effects.

Horticultural, Agricultural, and Environmental Applications of 3 Methyl 2h Furo 2,3 C Pyran 2 One

Enhancement of Crop Seed Germination and Field Emergence

Research has demonstrated that 3-methyl-2H-furo[2,3-c]pyran-2-one effectively stimulates seed germination and subsequent seedling growth in numerous agricultural and horticultural crops. cabidigitallibrary.org Its application can lead to more rapid and uniform field emergence, which is critical for establishing a successful crop stand. cambridge.org The compound's efficacy extends beyond cultivated species, as it also promotes the germination of several economically significant weed species, including Avena fatua (wild oat) and Brassica tournefortii (wild turnip), under both laboratory and field conditions. researchgate.net

Studies on vegetable crops have shown significant improvements. For instance, priming tomato (Solanum esculentum) seeds with the butenolide resulted in faster radicle emergence compared to seeds primed with water. cambridge.org Similarly, treating pepper (Capsicum annuum) seeds with the compound enhanced germination percentages, with a more pronounced effect observed in immature seeds. researchgate.net This suggests its potential to improve the quality and performance of variable seed lots. researchgate.net The compound has also been shown to improve the seedling vigor of commercial maize cultivars. arccjournals.com

| Crop Species | Treatment | Key Finding | Source |

|---|---|---|---|

| Tomato (Solanum esculentum) | Seed Priming | 22% of butenolide-primed seeds showed radicle emergence after 36 hours, compared to 12% for water-primed seeds. | cambridge.org |

| Pepper (Capsicum annuum) | Seed Priming | Germination improved by over 20% in immature seeds and approximately 10% in mature seeds. | researchgate.net |

| Melon (Cucumis melo) | Seed Priming | Positive effects on seedling emergence and growth were observed. | arccjournals.com |

Strategies for Ecological Restoration in Post-Fire Environments

The primary ecological role of 3-methyl-2H-furo[2,3-c]pyran-2-one is as a germination cue for plants in ecosystems shaped by fire. researchgate.netmdpi.com Generated from the combustion of plant material, this molecule signals the availability of resources such as light, space, and nutrients in the immediate post-fire landscape. frontiersin.org It effectively breaks the dormancy of seeds in the soil bank, leading to mass recruitment of seedlings and facilitating the regeneration of plant communities. researchgate.netfrontiersin.org

This response has been documented in various fire-prone regions across the globe, including the chaparral of California, the fynbos of South Africa, and grasslands in Patagonia. arccjournals.comfrontiersin.org The compound stimulates germination in a diverse range of species, from the fire-ephemeral herb Boopis gracilis in South America to Australian species like Stylidium affine. researchgate.netfrontiersin.org The discovery of this molecule provides a powerful tool for ecological restoration, allowing land managers to stimulate the germination of native seed banks to revegetate landscapes degraded by fire or other disturbances. researchgate.netresearchgate.net

Development of Commercial Seed Priming and Conditioning Technologies

The potent effects of 3-methyl-2H-furo[2,3-c]pyran-2-one on germination have led to its investigation as a commercial seed priming agent. cambridge.orgnih.gov Seed priming is a pre-sowing treatment that synchronizes and accelerates germination, giving crops a competitive advantage, particularly under stressful field conditions. cambridge.orgresearchgate.net Using this butenolide as a priming agent offers a feasible method to translate the benefits of smoke-water treatments from the laboratory to large-scale agricultural production. cambridge.orgcambridge.org

Commercial application is considered cost-effective, especially for seed conditioning, as it requires significantly less of the active compound than broadacre field spraying. nih.gov Studies have confirmed that seeds primed with the butenolide not only germinate faster but also produce more vigorous seedlings that perform better under various stresses, including salinity and suboptimal temperatures. cambridge.org This enhancement makes primed seeds a valuable commodity for commercial growers, potentially improving crop establishment and yield. cambridge.orgcambridge.org

| Stress Condition | Treatment | Outcome | Source |

|---|---|---|---|

| Salinity | Butenolide-Primed Seeds | Significantly higher vigor index compared to control or water-primed seeds. | cambridge.org |

| Osmotic Stress | Butenolide-Primed Seeds | Significantly higher vigor index compared to control or water-primed seeds. | cambridge.org |

| Temperature Stress | Butenolide-Primed Seeds | Significantly higher vigor index compared to control or water-primed seeds. | cambridge.org |

Contribution to Sustainable Agriculture and Climate Resilience

The application of 3-methyl-2H-furo[2,3-c]pyran-2-one aligns with the goals of sustainable agriculture and enhancing climate resilience. bioticapublications.com By ensuring rapid and uniform crop establishment, it reduces the risk of crop failure and can lead to more efficient resource use. cambridge.org A key contribution is its ability to enhance plant tolerance to abiotic stresses, a critical factor in adapting to fluctuating climatic conditions. dntb.gov.uaresearchgate.net

Research indicates that treatment with karrikins can improve plant responses to drought, salinity, and temperature stress. cambridge.orgbioticapublications.com The physiological benefits include better osmotic adjustment, maintenance of root architecture, and improved seedling vigor under adverse conditions. nih.govbioticapublications.com By bolstering the intrinsic resilience of crops at the earliest stages of development, this compound can help stabilize food production in challenging environments. bioticapublications.com Furthermore, its role in ecological restoration contributes to landscape sustainability and the conservation of biodiversity. researchgate.net

Future Research Directions and Translational Perspectives for 3 Methyl 2h Furo 2,3 C Pyran 2 One

Elucidation of Complete Biosynthetic Pathways in Planta

The precise biosynthetic pathway of 3-methyl-2H-furo[2,3-c]pyran-2-one, a member of the karrikin family (KAR₁), within plants remains a significant area of investigation. While this compound is a known product of burning plant material, evidence suggests that plants possess the machinery to synthesize similar molecules that are involved in endogenous signaling. nih.gov Research has established that the karrikin signaling pathway is distinct from that of strigolactones, another class of butenolide plant hormones, indicating that 3-methyl-2H-furo[2,3-c]pyran-2-one is not produced via the known strigolactone biosynthesis pathway involving carlactone. researchgate.net

The central player in the perception of karrikins is the α/β hydrolase protein KARRIKIN INSENSITIVE 2 (KAI2). nih.govnumberanalytics.com It is hypothesized that KAI2 is the receptor for an as-yet-unidentified endogenous plant hormone, provisionally named KAI2 ligand (KL). nih.govoup.com Karrikins are thought to mimic this native ligand, thereby activating the KAI2 signaling cascade. nih.gov Future research is focused on identifying this endogenous KL and delineating the enzymatic steps that lead to its formation. Understanding this pathway is crucial for comprehending the fundamental roles of KAI2-mediated signaling in plant development and environmental responses, independent of external cues like smoke. oup.com

Rational Design and Synthesis of Novel Karrikin Analogues with Tuned Specificity or Potency

The development of novel analogues of 3-methyl-2H-furo[2,3-c]pyran-2-one is a promising avenue for both fundamental research and agricultural applications. Structure-activity relationship (SAR) studies have provided a framework for the rational design of these new molecules. nih.govresearchgate.netacs.orgacs.org These studies have revealed that the biological activity of karrikins is highly dependent on their chemical structure.

Key findings from SAR studies indicate that both the pyran and the butenolide rings are essential for activity. researchgate.net Modifications to the core structure can significantly alter the potency and specificity of the analogues. For instance, the methyl group at the C-3 position of the butenolide ring is important for maximal bioactivity in the seeds of most plant species. researchgate.netresearchgate.net Conversely, substitutions at the C-7 position tend to reduce activity. researchgate.netacs.org Interestingly, modifications at the C-4 or C-5 positions on the pyran ring are better tolerated, with many analogues retaining significant bioactivity. acs.orgresearchgate.netacs.org

This knowledge is being used to design and synthesize novel karrikin analogues with tailored properties, such as enhanced potency, greater specificity for certain plant species, or improved stability in agricultural formulations. acs.orgresearchgate.net These synthetic analogues are valuable tools for probing the KAI2 receptor pocket and for developing new plant growth regulators for commercial use. acs.orgkrishiscience.co.in

Table 1: Structure-Activity Relationship of Karrikin Analogues

| Modification Position | Effect on Bioactivity | Reference |

| C-3 (Butenolide Ring) | Methyl group is important for high activity. | researchgate.netresearchgate.net |

| C-4 (Pyran Ring) | Substitutions are generally well-tolerated. | acs.orgacs.org |

| C-5 (Pyran Ring) | Modifications are preferred for retaining high bioactivity. | acs.orgacs.org |

| C-7 (Pyran Ring) | Substitutions generally lead to reduced activity. | researchgate.netacs.org |

Comprehensive Investigation of Receptor-Ligand Interactions and Downstream Signaling Networks in Target Organisms

The molecular mechanism of 3-methyl-2H-furo[2,3-c]pyran-2-one action is centered on its interaction with the KAI2 receptor. nih.govnumberanalytics.com Upon binding of the ligand, KAI2 is thought to undergo a conformational change that facilitates its interaction with the F-box protein MORE AXILLIARY GROWTH 2 (MAX2). nih.govnih.govnih.gov This interaction is a critical step in the signaling cascade.

The KAI2-MAX2 complex forms part of an SCF (Skp, Cullin, F-box) E3 ubiquitin ligase complex. nih.gov This complex then targets specific members of the SUPPRESSOR OF MAX2-LIKE (SMXL) protein family, such as SMAX1 and SMXL2, for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov SMAX1 and SMXL2 act as transcriptional repressors, and their degradation relieves the suppression of downstream target genes. nih.gov This activation of gene expression ultimately leads to the various physiological responses associated with karrikin signaling, including seed germination and changes in seedling development. nih.govoup.com

Future research aims to provide a more detailed picture of this signaling network. This includes identifying the full suite of genes regulated by the KAI2 pathway, understanding how the signal is transduced from the degraded SMXL proteins to changes in transcription, and exploring the crosstalk between the karrikin signaling pathway and other hormone and environmental signaling networks, such as those for light, abscisic acid, and gibberellins (B7789140). numberanalytics.comoup.comfrontiersin.org

Table 2: Key Components of the Karrikin Signaling Pathway

| Component | Type of Protein | Function | Reference |

| KAI2 | α/β hydrolase | Receptor for karrikins and the endogenous KAI2 ligand. | nih.govnumberanalytics.com |

| MAX2 | F-box protein | Forms an E3 ubiquitin ligase complex with KAI2. | nih.govnih.gov |

| SMAX1/SMXL2 | Transcriptional repressors | Targeted for degradation by the KAI2-MAX2 complex. | nih.govnih.gov |

Development of Cost-Effective and Scalable Production Methods for Industrial Application

The potential use of 3-methyl-2H-furo[2,3-c]pyran-2-one in agriculture and horticulture necessitates the development of production methods that are both cost-effective and scalable. researchgate.netkrishiscience.co.inwikipedia.org Several synthetic routes have been developed to produce this compound and its analogues. researchgate.netwikipedia.orgresearchgate.net Early methods often resulted in low yields. wikipedia.org However, more recent and refined synthetic strategies, such as those based on elegant 6-endo-dig cyclisation reactions, have been reported to be more scalable. researchgate.net

Beyond the synthesis of the pure chemical, research is also exploring more accessible application methods for agricultural use. One such method is the use of "smoke water," an aqueous solution containing the compounds produced from the controlled burning of plant materials. krishiscience.co.innih.govnih.gov This can be a more economical approach for large-scale applications. Another emerging area is the application of biochar, the solid residue from pyrolysis of biomass, which has been found to contain karrikins. nih.gov Biochar has the added benefits of improving soil structure and nutrient retention. nih.gov

Future work in this area will likely focus on optimizing synthetic yields, reducing the cost of starting materials, and developing stable and effective formulations for delivering 3-methyl-2H-furo[2,3-c]pyran-2-one and its analogues to seeds and plants in a field setting. krishiscience.co.in

Assessment of Long-Term Ecological Impacts and Environmental Fate in Varied Ecosystems

Karrikins are a natural component of ecosystems that experience regular fire events, where they play a crucial role in post-fire regeneration by stimulating the germination of a "fire-follower" plant community. wikipedia.org These plants are adapted to germinate in the nutrient-rich, low-competition environment that follows a fire. krishiscience.co.in The release of karrikins from burning vegetation and their subsequent washing into the soil by rain is a key ecological trigger in these environments. wikipedia.org

The application of 3-methyl-2H-furo[2,3-c]pyran-2-one in agriculture and ecological restoration aims to harness this natural signaling system to improve crop establishment and aid in the revegetation of degraded lands. krishiscience.co.inwikipedia.org Given that karrikin signaling is a conserved pathway in a wide range of plants, including those not from fire-prone areas, understanding its broader ecological impacts is important. nih.gov

Research in this area is investigating the effects of karrikins on plant responses to various abiotic stresses, such as drought and salinity, and their influence on interactions with soil microbes, including arbuscular mycorrhizal fungi. oup.comnih.gov The long-term fate of synthetically applied karrikins in different soil types and their potential effects on non-target organisms and soil microbial community dynamics are important areas for future study. Assessing these ecological aspects will be crucial for ensuring the sustainable use of this potent plant growth regulator. krishiscience.co.in

Q & A

Q. What are the common synthetic routes for 3-Methyl-2H-furo[2,3-c]pyran-2-one and its derivatives?

Synthesis typically involves multi-step reactions. For example:

- Vilsmeier-Haack reaction : Phosphoryl chloride (POCl₃) and DMF at 0–90°C yield aldehyde intermediates, followed by cyclization (70–80% yields after recrystallization) .

- Acid-catalyzed cyclization : p-Toluenesulfonic acid in refluxing acetonitrile promotes ring formation, with product distribution dependent on solvent and acid .

- Diels-Alder reactions : Ethyl vinyl ether and piperidine facilitate quinone methide intermediates for regioselective synthesis .

Table 1. Synthetic Methods Comparison

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0–90°C | 70–80% | |

| Acid-catalyzed cyclization | p-TsOH, MeCN, reflux | Varies | |

| Diels-Alder reaction | Ethyl vinyl ether, Piperidine | - |

Q. How are spectroscopic techniques (e.g., NMR, HRMS) employed to confirm the structure of derivatives?

- HRMS : Exact mass analysis (e.g., [M+H]⁺ 327.1596 for C₂₀H₂₂O₄) validates molecular formulae .

- 1H/13C NMR : Methyl groups appear at δ 2.35 ppm (¹H), while lactone carbonyls resonate at ~170 ppm (¹³C) .

- IR : Lactone C=O stretches at 1722 cm⁻¹ confirm ring structure .

- Validation : Cross-referencing with NIST spectral databases ensures accuracy .

Table 2. Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| HRMS | [M+H]⁺ 327.1596 (C₂₀H₂₂O₄) | |

| ¹H NMR | δ 2.35 (s, 3H, CH₃) | |

| ¹³C NMR | δ 170.2 (C=O) | |

| IR | 1722 cm⁻¹ (lactone C=O) |

Q. What are the best practices for optimizing reaction yields in multi-step syntheses?

- Temperature control : Gradual heating (e.g., 0°C → 90°C) minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Purification : Recrystallization in ethanol/water mixtures improves purity .

Q. How do steric and electronic factors influence regioselectivity in furopyran synthesis?

- Electron-withdrawing groups : Stabilize transition states in Diels-Alder reactions, favoring specific regioisomers .

- Steric hindrance : Bulky substituents at the 2-position reduce competing pathways (e.g., aldol condensation) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, acid catalysts) influence product distribution?

- Acetonitrile with p-TsOH : Produces 4-aryl-2-trifluoromethyl-4H-pyrans (3) and butadienones (4) via pyrylium intermediates .

- Trifluoroacetic acid at RT : Selectively forms 4-aryl-2-ethoxy dihydropyrans (2) due to protonation differences .

- DFT calculations : Predict thermodynamic favorability of products under varying conditions .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Database cross-referencing : Compare experimental data with NIST or PubChem entries .

- Isotopic labeling : Use deuterated solvents to assign ambiguous peaks in crowded spectra .

- Computational NMR prediction : Tools like Gaussian or ADF simulate shifts for structural validation .

Q. What computational methods (e.g., DFT) elucidate reaction mechanisms and regioselectivity?

- Transition state modeling : DFT identifies energy barriers for competing pathways (e.g., [4+2] vs. [2+4] cycloadditions) .

- Charge distribution analysis : Electron density maps explain substituent effects on reactivity .

- Case study : DFT revealed trifluoroacetyl groups stabilize carbocation intermediates in dihydropyran synthesis .

Q. How do aromatic substituents affect the stability of furopyran intermediates?

- Electron-donating groups (EDGs) : Increase electron density at reactive sites, accelerating cyclization .

- Electron-withdrawing groups (EWGs) : Stabilize intermediates via resonance but may slow kinetics .

- Example : 3-Naphthyl substituents in pyrazole-furan hybrids enhance thermal stability .

Q. What are the challenges in synthesizing enantiomerically pure furopyran derivatives?

Q. How does solvent polarity impact the formation of diastereomers or regioisomers?

- Polar solvents : Stabilize charged intermediates, favoring zwitterionic pathways (e.g., in Diels-Alder reactions) .

- Nonpolar solvents : Promote hydrophobic interactions, altering transition state geometry .

- Case study : Acetonitrile (high polarity) vs. toluene (low polarity) shifts product ratios in pyran synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.